4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, making it a valuable compound for research and development in medicine and biology .
Comparison with Similar Compounds
Similar compounds to 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine include:
- 4-[(4-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine
- 4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and applications
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3S/c1-15(2)16-7-9-17(10-8-16)20-13-21-22(24-11-12-26(21)25-20)27-14-18-5-3-4-6-19(18)23/h3-13,15H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLYWAKOWHXBQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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